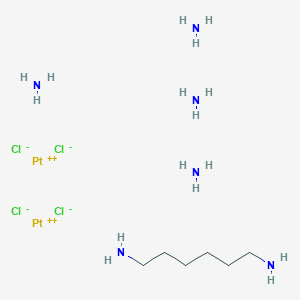
6-Methoxypyridine-3,4-diamine
Descripción general
Descripción
6-Methoxypyridine-3,4-diamine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The InChI key is JQDQHTDJIYOWQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Methoxypyridine-3,4-diamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Signaling Pathways Research
6-Methoxypyridine-3,4-diamine: plays a role in the study of various signaling pathways, including MAPK signaling , which is crucial for cell communication and function. It’s used to understand how cells respond to a multitude of signals, which can include growth factors, stress, or cytokines.
Proteases Research
In the field of proteases research, 6-Methoxypyridine-3,4-diamine is utilized to explore the enzymatic processes that are vital for protein catabolism . This compound aids in the study of proteolytic enzymes, which have significant applications in molecular biology and biotechnology.
Apoptosis Studies
This compound is significant in apoptosis research, where it helps in understanding the programmed cell death mechanisms . It’s particularly useful in cancer research, where apoptosis plays a key role in the elimination of cancer cells.
Chromatin and Epigenetics
6-Methoxypyridine-3,4-diamine: is used in chromatin and epigenetics research to study how genetic expression is regulated beyond the DNA sequence . This includes understanding how chromatin structure affects gene expression and the role of epigenetic modifications.
Metabolism Research
Researchers use 6-Methoxypyridine-3,4-diamine to investigate metabolic pathways and their regulation . It’s instrumental in studying how cells process nutrients and convert them into energy, which is essential for cell growth and maintenance.
Tyrosine Kinase Research
This compound is also applied in the study of tyrosine kinase enzymes, which are involved in the activation of many proteins by signal transduction cascades . It’s particularly important in the development of cancer treatments, as tyrosine kinases are often implicated in the growth and spread of cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
6-methoxypyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQHTDJIYOWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436764 | |
| Record name | 6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-3,4-diamine | |
CAS RN |
127356-26-7 | |
| Record name | 6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)


![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)



